molecular formula C19H23N3O2 B2665392 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxypropan-1-one CAS No. 2319720-18-6

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxypropan-1-one

Cat. No.: B2665392
CAS No.: 2319720-18-6
M. Wt: 325.412
InChI Key: ZVPBAWLBCPKKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxypropan-1-one is a sophisticated synthetic intermediate designed for pharmaceutical research and discovery. Its structure ingeniously combines a privileged 8-azabicyclo[3.2.1]octane (tropane) scaffold with a 1H-imidazole moiety, a pairing known to be of significant interest in medicinal chemistry . The 8-azabicyclo[3.2.1]octane core is a classically recognized framework in neuroscience, but its utility has expanded into new therapeutic areas, including as a modulator for chemokine receptors like CCR5 . Concurrently, the 1H-imidazole ring is a well-established pharmacophore in antifungal agents, known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes . The integration of these systems into a single molecule, further functionalized with a phenoxypropanone side chain, creates a versatile and complex chemical entity. This structure is primarily intended for use in high-throughput screening and as a key building block in the synthesis of novel bioactive molecules. Researchers can leverage this compound to explore structure-activity relationships, develop new enzyme inhibitors, or create targeted modulators for G-protein-coupled receptors (GPCRs). Its unique architecture makes it a valuable tool for probing biological mechanisms and advancing the development of potential therapeutic agents for a range of diseases. This product is strictly for research applications in a controlled laboratory environment.

Properties

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14(24-18-5-3-2-4-6-18)19(23)22-15-7-8-16(22)12-17(11-15)21-10-9-20-13-21/h2-6,9-10,13-17H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPBAWLBCPKKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)N3C=CN=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxypropan-1-one typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core in the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The imidazole ring can be introduced through various synthetic methods, including the reaction of glyoxal and ammonia .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides .

Scientific Research Applications

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxypropan-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound and BK70965 share the 8-azabicyclo[3.2.1]octane core, whereas compounds in and employ pyrimido-oxazine or spiro-decane cores. These differences impact conformational rigidity and binding pocket compatibility .

Substituent Effects: The 2-phenoxypropan-1-one group in the target compound contrasts with benzylsulfanyl (BK70965) and tert-butyl carbamate (Compound 19) substituents. Phenoxy groups enhance aromatic interactions, while sulfanyl groups may improve metabolic stability . Imidazole is a common moiety in the target compound and BK70965, suggesting a role in coordinating metal ions or forming hydrogen bonds in biological targets .

Synthetic Efficiency: Yields for analogs in range from 50% to 72%, with lower yields observed for bulkier substituents (e.g., Compound 19 at 50%). The target compound’s synthetic feasibility may depend on the steric demands of the phenoxypropanone group .

Characterization Methods :

  • All compounds rely on NMR and mass spectrometry (HRMS-TOF, MS-ESI) for structural validation, indicating these as standard techniques for bicyclic amines .

Implications for Research and Development

The structural diversity among these compounds underscores the versatility of bicyclic scaffolds in drug discovery. The target compound’s phenoxypropanone substituent may offer advantages in pharmacokinetics (e.g., lipophilicity modulation) compared to sulfur-containing analogs like BK70965. However, the absence of pharmacological data in the evidence necessitates further studies to evaluate target engagement, selectivity, and toxicity.

Biological Activity

The compound 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxypropan-1-one (CAS Number: 2309217-37-4) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure incorporates an imidazole ring, a bicyclic azabicyclo framework, and a phenoxypropanone moiety, which are significant for its biological properties.

PropertyValue
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
CAS Number2309217-37-4

Antimicrobial Activity

Research indicates that compounds structurally related to This compound exhibit significant antimicrobial properties. For instance, derivatives with imidazole rings have shown activity against various fungi, including Candida species, suggesting a potential application in antifungal therapies.

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal effects. In vitro studies have demonstrated that similar azabicyclo compounds possess activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. Specifically, the IC50 values for these compounds range from submicromolar to micromolar concentrations, indicating potent activity against resistant strains of P. falciparum (K1 strain) and moderate activity against T. brucei .

Neuroactive Properties

The bicyclic nature of the compound suggests potential neuroactive properties. Similar azabicyclo structures have been linked to interactions with neurotransmitter systems, indicating possible applications in neuropharmacology.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its analogs:

  • Antiparasitic Activity : In a study assessing various azabicyclo compounds, it was found that those with specific substitutions exhibited IC50 values as low as 0.023 µM against P. falciparum NF54, showcasing their effectiveness compared to traditional antimalarials like chloroquine .
  • Cytotoxicity Assays : Cytotoxicity profiles were evaluated using rat skeletal myoblasts (L6 cells), revealing that while some derivatives exhibited low cytotoxicity, others showed promising selectivity indices (SI) indicating a favorable therapeutic window .
  • Structural Activity Relationship (SAR) : The presence of specific functional groups significantly influenced the biological activity of the compounds. For example, modifications to the imidazole or azabicyclo moieties altered both potency and selectivity against various pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.